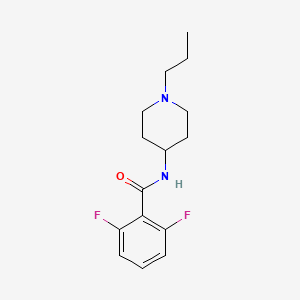

2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide

説明

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide and its derivatives involves multi-step chemical processes. For instance, a detailed synthesis procedure has been reported for a structurally similar compound, where the starting material 2,6-difluorobenzoic acid undergoes several chemical transformations to yield the desired compound (Wang et al., 2013). The overall yield and specific steps may vary depending on the structural requirements of the target molecule.

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and computational chemistry to elucidate the geometry, electronic configuration, and interactions within molecules. Studies on similar compounds, such as 1-Benzyl-4-(N-Boc-amino)piperidine, provide insights into the conformational preferences, molecular orbital analyses (HOMO-LUMO gap), and potential energy surface (PES) studies, offering a deep understanding of the molecular structure and its implications for reactivity and properties (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide can be explored through its involvement in various chemical reactions. For example, the reactivity towards nucleophiles and electrophiles, participation in coupling reactions, and its role as a precursor for further chemical transformations are areas of interest. Research on related compounds indicates a variety of chemical reactions, such as nucleophilic substitution and the formation of cocrystals with other molecules, highlighting the versatility of this compound class in chemical synthesis (Jankowski et al., 2006).

Physical Properties Analysis

The physical properties of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide, such as melting point, solubility, and crystallinity, are crucial for its handling, formulation, and application in various domains. These properties are determined through experimental measurements and are essential for the material's characterization.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, stability under various conditions, and reactivity with different chemical agents, define the practical applications and handling of the compound. For example, studies on the stability of related fluorinated compounds and their reactions with other reagents can provide insights into the chemical behavior of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide (Meiresonne et al., 2015).

科学的研究の応用

Enzyme Inhibition and Neurological Applications

- Anti-Acetylcholinesterase Activity : Research on piperidine derivatives, including structures similar to 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant for the development of treatments for neurological disorders such as Alzheimer's disease. Substitutions at the benzamide moiety were found to enhance activity, indicating the potential for these compounds in medicinal chemistry for neurological applications (Sugimoto et al., 1990).

Synthetic Methods and Chemical Properties

- Glycosylation Reactions : The study of fluorinated compounds, including those structurally related to 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide, has provided insights into the effects of fluorine substituents on glycosylation stereoselectivity. This research is significant for understanding the chemical properties of fluorinated molecules and their applications in synthesis (Crich & Vinogradova, 2007).

Medicinal Chemistry and Drug Development

- Antineoplastic Tyrosine Kinase Inhibitors : Studies on compounds with structural features akin to 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide have explored their metabolism in the context of antineoplastic tyrosine kinase inhibitors. These studies aim to understand the metabolic pathways, enhancing the development of more effective cancer treatments. The main metabolites identified suggest significant enzymatic hydrolysis, highlighting the compound's metabolism and potential pharmacokinetic properties (Gong et al., 2010).

Radioligand Development for Imaging

- PET Imaging Agents : The synthesis of derivatives for potential PET imaging agents, including structural analogs of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide, underscores the ongoing research in developing novel diagnostic tools for various diseases. This includes efforts to identify new PET ligands that can target specific receptors or biological markers in the body, providing insights into disease mechanisms and contributing to the advancement of personalized medicine (Wang et al., 2013).

作用機序

Target of Action

The primary target of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .

Biochemical Pathways

The affected pathway is the HIF-1 pathway, which is involved in the cellular response to hypoxia . The compound’s action on this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . Overexpression of hif-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, nip3, noxa, or hgtd-p .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 , which is a key player in the execution-phase of cell apoptosis.

Action Environment

The action of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a common characteristic of solid tumors and can influence the efficacy and stability of the compound. The compound’s ability to activate HIF-1 pathways under these conditions allows it to effectively target and induce apoptosis in hypoxic tumor cells .

特性

IUPAC Name |

2,6-difluoro-N-(1-propylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O/c1-2-8-19-9-6-11(7-10-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,11H,2,6-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPCSJABHDOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)

![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)

![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)